molecular formula C29H30FN3O5S B14947233 2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B14947233
M. Wt: 551.6 g/mol
InChI Key: YAOGLHUPXJVKPF-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of benzyl, fluorophenyl, thioxoimidazolidin, and propoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzyl chloride with a suitable nucleophile to form the benzyl intermediate.

    Formation of the Fluorophenyl Intermediate: The next step involves the reaction of 4-fluoroaniline with a suitable reagent to form the fluorophenyl intermediate.

    Formation of the Thioxoimidazolidin Intermediate: The third step involves the reaction of the benzyl and fluorophenyl intermediates with a suitable thiourea derivative to form the thioxoimidazolidin intermediate.

    Formation of the Final Compound: The final step involves the reaction of the thioxoimidazolidin intermediate with 4-propoxyphenylacetic acid under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.

    Reduction: The compound can be reduced using suitable reducing agents to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions with suitable nucleophiles or electrophiles to form substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Nucleophiles/Electrophiles: Halides, amines, etc.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • **2-[3-(3,4-dimethoxybenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
  • **2-[3-(3,4-dimethoxybenzyl)-1-(4-bromophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
  • **2-[3-(3,4-dimethoxybenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C29H30FN3O5S

Molecular Weight

551.6 g/mol

IUPAC Name

2-[3-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C29H30FN3O5S/c1-4-15-38-23-12-8-21(9-13-23)31-27(34)17-24-28(35)33(22-10-6-20(30)7-11-22)29(39)32(24)18-19-5-14-25(36-2)26(16-19)37-3/h5-14,16,24H,4,15,17-18H2,1-3H3,(H,31,34)

InChI Key

YAOGLHUPXJVKPF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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